2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide
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Overview
Description
The compound “2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide core, which is a common structure in many pharmaceutical drugs . The molecule also contains a cyclopropyl group, a fluorine atom, a chlorine atom, and a thiophen-3-ylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, with the various substituents attached at the specified positions. The cyclopropyl group would add some strain to the molecule, while the halogens (chlorine and fluorine) would be expected to be quite electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the halogens might increase its density and boiling point compared to a similar compound without halogens .Scientific Research Applications
Synthesis and Spectroscopic Properties
The chemical compound has been utilized in the synthesis of acylthioureas with varying substituents, demonstrating significant anti-pathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests its potential in developing new antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Chemical Manipulations for Biological Evaluation
Through chemical manipulations, the compound has been involved in the development of highly selective HDAC inhibitors, indicating its relevance in the exploration of novel treatments for acute myeloid leukaemia without affecting apoptosis, granulocytic differentiation, and cell cycle in human U937 cells (A. Mai, S. Massa, R. Pezzi, S. Simeoni, D. Rotili, A. Nebbioso, A. Scognamiglio, L. Altucci, P. Loidl, G. Brosch, 2005).
Synthesis of Derivatives and Spectral Linearity
Derivatives synthesized from this compound, under solvent-free conditions, have been analyzed for their yield and spectral data, providing insights into the effects of substituents on spectral group absorptions. This contributes to the understanding of structural and electronic properties of similar organic compounds (G. Thirunarayanan, K. Sekar, 2013).
Antimicrobial Study of Fluoroquinolone-based Derivatives
Fluoroquinolone-based derivatives synthesized from this compound have been screened for antifungal and antibacterial activities, establishing the groundwork for future pharmaceutical applications and the development of new antimicrobial agents (N. Patel, S. D. Patel, 2010).
Characterization and Antibacterial Studies
The synthesis and characterization of thiourea derivatives from the compound have shown antibacterial efficacy, supporting its potential in medicinal chemistry and drug development (Suhaila Sapari, B. Yamin, Aishah Hasbullah, N. Ibrahim, 2014).
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
Compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibiting or activating certain biochemical processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-12-2-1-3-13(17)14(12)15(19)18(11-4-5-11)8-10-6-7-20-9-10/h1-3,6-7,9,11H,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCCOXCSIUSQFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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